Chloro(methyldiphenylphosphine)gold(I)
Overview
Description
Chloro(methyldiphenylphosphine)gold(I) is an organogold compound with the molecular formula C₁₃H₁₃AuClP. It is a gold(I) complex where the gold atom is coordinated to a chloro ligand and a methyldiphenylphosphine ligand. This compound is known for its applications in catalysis and as a precursor for the synthesis of other gold complexes .
Scientific Research Applications
Chloro(methyldiphenylphosphine)gold(I) has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, particularly in targeting thioredoxin reductase and other thiol-rich proteins.
Material Science: It is used in the synthesis of gold nanoparticles and other gold-based materials with unique electronic and optical properties.
Coordination Chemistry: The compound serves as a precursor for the synthesis of various gold coordination complexes, which are studied for their structural and reactivity properties.
Mechanism of Action
Target of Action
Chloro(methyldiphenylphosphine)gold(I) is a transition metal catalyst . The primary targets of this compound are the reactants in the chemical reactions where it is used as a catalyst. It facilitates the transformation of these reactants into desired products by lowering the activation energy of the reaction .
Mode of Action
The mode of action of Chloro(methyldiphenylphosphine)gold(I) involves its interaction with the reactants in a chemical reaction. It forms temporary complexes with the reactants, altering their electronic configuration and making it easier for them to undergo the desired transformation . After the reaction, Chloro(methyldiphenylphosphine)gold(I) is regenerated and can participate in further reactions .
Biochemical Pathways
Chloro(methyldiphenylphosphine)gold(I) is involved in the synthesis of bis(alkynethiolate)gold(I) derivatives and cinylgold(I) phosphane complexes . It also participates in the oxidative addition of iodine to gold(I) complexes and the formation of three-coordinate gold(I) complexes . These reactions are part of larger biochemical pathways, and the products formed can have various downstream effects.
Result of Action
The result of Chloro(methyldiphenylphosphine)gold(I)'s action is the efficient transformation of reactants into products in the reactions where it is used as a catalyst . This can lead to the formation of complex organic compounds, including those with potential pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(methyldiphenylphosphine)gold(I) can be synthesized through the reaction of gold(I) chloride (AuCl) with methyldiphenylphosphine (PPh₂Me). The reaction typically takes place in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as dichloromethane or toluene. The reaction is usually conducted at room temperature, and the product is obtained by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for Chloro(methyldiphenylphosphine)gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing purification techniques such as column chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Chloro(methyldiphenylphosphine)gold(I) undergoes various types of chemical reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule across the gold-phosphine bond, resulting in the formation of a gold(III) complex.
Substitution: The chloro ligand can be substituted with other ligands such as iodide or thiolate.
Coordination: The compound can form coordination complexes with other ligands, leading to the formation of three-coordinate gold(I) complexes.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidative addition, thiols for substitution reactions, and various ligands for coordination reactions. These reactions are typically carried out under inert conditions to prevent oxidation and at controlled temperatures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include gold(III) complexes, substituted gold(I) complexes, and various coordination complexes. These products are often used as intermediates in further chemical synthesis or as catalysts in various reactions .
Comparison with Similar Compounds
Chloro(methyldiphenylphosphine)gold(I) can be compared with other gold(I) phosphine complexes such as Chloro(triphenylphosphine)gold(I) and Chloro(triethylphosphine)gold(I). While these compounds share similar structural features, Chloro(methyldiphenylphosphine)gold(I) is unique in its specific ligand environment, which can influence its reactivity and stability. The methyldiphenylphosphine ligand provides a different electronic and steric environment compared to triphenylphosphine or triethylphosphine, leading to variations in catalytic activity and biological interactions .
List of Similar Compounds
- Chloro(triphenylphosphine)gold(I)
- Chloro(triethylphosphine)gold(I)
- Chloro[di(1-adamantyl)-2-dimethylaminophenylphosphine]gold(I)
- Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold(I)
Properties
IUPAC Name |
chlorogold;methyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13P.Au.ClH/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;/h2-11H,1H3;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOYFWWUVVBZOV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13AuClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578174 | |
Record name | Chlorogold--methyl(diphenyl)phosphane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38686-38-3 | |
Record name | Chlorogold--methyl(diphenyl)phosphane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60578174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38686-38-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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